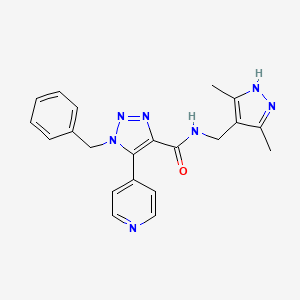

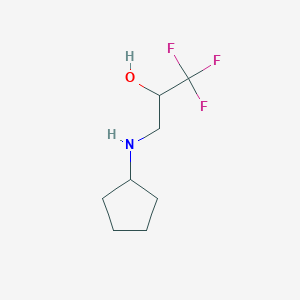

![molecular formula C15H15ClFN3O3 B2962770 8-(2-Chloro-6-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021040-23-2](/img/structure/B2962770.png)

8-(2-Chloro-6-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “8-(2-Chloro-6-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single crystal X-ray crystallography and quantum chemical studies . In these structures, molecules generate a hydrogen-bonded centrosymmetric synthon .Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available sources .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . These compounds have a density of approximately 1.4±0.1 g/cm³, a molar refractivity of 110.4±0.4 cm³, and a polar surface area of 70 Ų .Applications De Recherche Scientifique

Anticonvulsant Activity

Research has shown that derivatives of 8-(2-Chloro-6-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione have been synthesized and tested for anticonvulsant activity. The introduction of fluoro and trifluoromethyl substituents at the aryl ring in these compounds significantly increased anticonvulsant activity compared to their chloro, methoxy, or methyl analogues. These findings suggest the potential of these derivatives in developing anticonvulsant drugs (Obniska et al., 2006).

Supramolecular Chemistry

Fluorination of cyclohexane-5-spirohydantoin derivatives has been investigated for its impact on supramolecular outcomes. The study found that fluorination affects the quantitative assessment of intermolecular interactions, leading to the formation of three-dimensional networks through hydrogen bonding and other interactions. This research opens up new possibilities for using these compounds in the design of materials with specific supramolecular architectures (Simić et al., 2021).

Antimicrobial Applications

A derivative of this compound has been used to synthesize N-halamine-coated cotton for antimicrobial and detoxification purposes. This innovative approach demonstrated that the chlorinated fabrics effectively reduced bacterial counts of Staphylococcus aureus and Escherichia coli O157:H7, indicating its potential application in creating antimicrobial textiles (Ren et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

8-(2-chloro-6-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClFN3O3/c1-19-13(22)15(18-14(19)23)5-7-20(8-6-15)12(21)11-9(16)3-2-4-10(11)17/h2-4H,5-8H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIZUBULDGRBBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

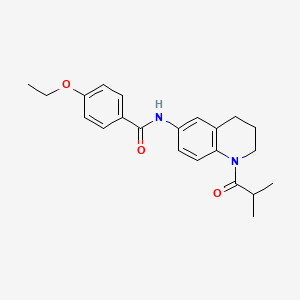

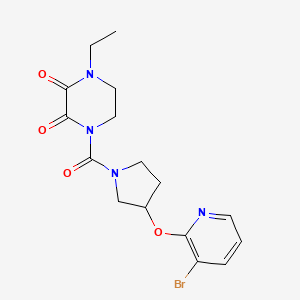

![1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2962690.png)

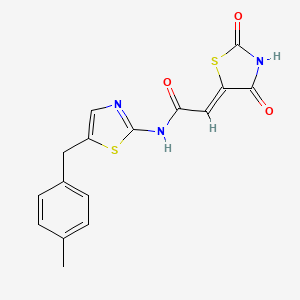

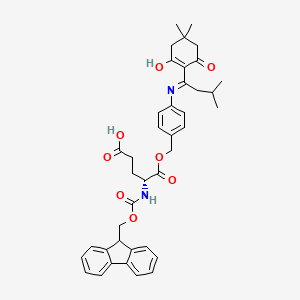

![(Z)-4-cyano-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2962691.png)

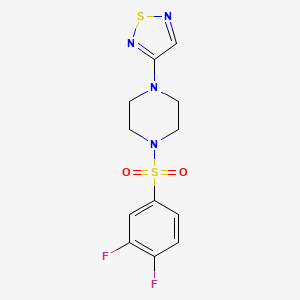

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone](/img/structure/B2962699.png)

![3-Benzoyl-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2962701.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2962703.png)

![(Z)-ethyl 2-methyl-5-oxo-4-((pyrimidin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2962704.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]acetamide](/img/structure/B2962709.png)